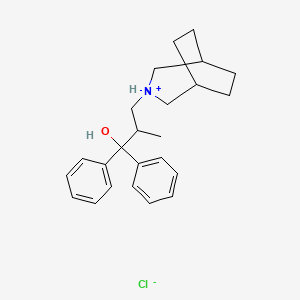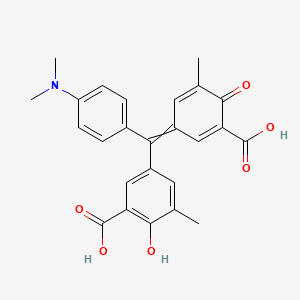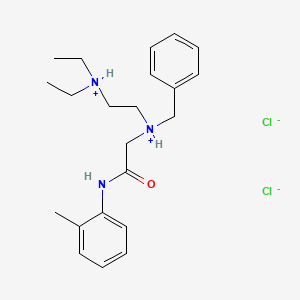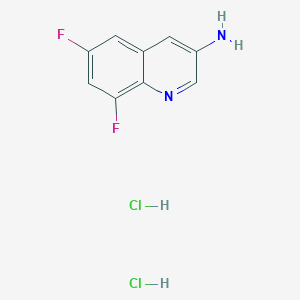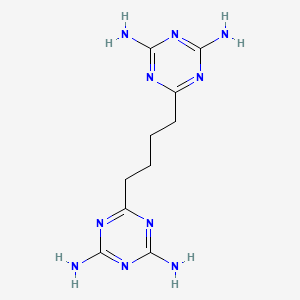
1,3,5-Triazine-2,4-diamine, 6,6'-(1,4-butanediyl)bis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,6’-(Butane-1,4-diyl)bis(1,3,5-triazine-2,4-diamine) is an organic compound with the molecular formula C10H16N10 and a molecular weight of 276.301 g/mol . It is characterized by the presence of two 1,3,5-triazine rings connected by a butane-1,4-diyl linker. This compound is known for its applications in various fields, including catalysis, fluorescence probing, and as a precursor for high-performance materials .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Symmetrical Triazine Route: One of the primary methods for synthesizing 6,6’-(Butane-1,4-diyl)bis(1,3,5-triazine-2,4-diamine) involves the reaction of symmetrical triazine compounds with 1,4-dihalobutane.
Azide-Alkylation Route: Another method involves the reaction of 1,4-diazidobutane with cyanuric acid under basic conditions.
Industrial Production Methods
Industrial production of this compound often employs the symmetrical triazine route due to its scalability and cost-effectiveness. The reaction is typically carried out in large reactors with controlled temperature and pressure to ensure high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted triazine derivatives, which can be further utilized in different applications .
Applications De Recherche Scientifique
6,6’-(Butane-1,4-diyl)bis(1,3,5-triazine-2,4-diamine) has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which 6,6’-(Butane-1,4-diyl)bis(1,3,5-triazine-2,4-diamine) exerts its effects is primarily through its interaction with specific molecular targets. The triazine rings can form strong hydrogen bonds and π-π interactions with various substrates, facilitating catalytic and binding processes . Additionally, the compound can interact with cellular components, leading to its potential therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyanuric Acid: A triazine derivative used in various industrial applications.
Melamine: Another triazine compound known for its use in the production of melamine resins.
6-Methyl-1,3,5-triazine-2,4-diamine: A related compound with similar structural features.
Uniqueness
6,6’-(Butane-1,4-diyl)bis(1,3,5-triazine-2,4-diamine) is unique due to its butane-1,4-diyl linker, which provides additional flexibility and reactivity compared to other triazine derivatives. This structural feature enhances its applicability in various fields, making it a versatile compound for scientific research and industrial applications .
Propriétés
Numéro CAS |
4341-27-9 |
|---|---|
Formule moléculaire |
C10H16N10 |
Poids moléculaire |
276.30 g/mol |
Nom IUPAC |
6-[4-(4,6-diamino-1,3,5-triazin-2-yl)butyl]-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C10H16N10/c11-7-15-5(16-8(12)19-7)3-1-2-4-6-17-9(13)20-10(14)18-6/h1-4H2,(H4,11,12,15,16,19)(H4,13,14,17,18,20) |
Clé InChI |
VVYBFJSLGGZKFD-UHFFFAOYSA-N |
SMILES canonique |
C(CCC1=NC(=NC(=N1)N)N)CC2=NC(=NC(=N2)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


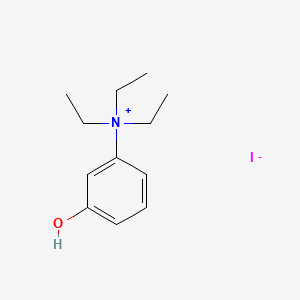
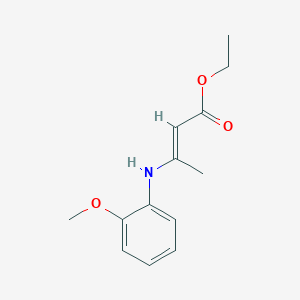

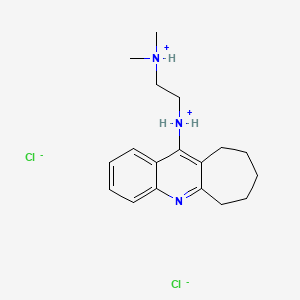

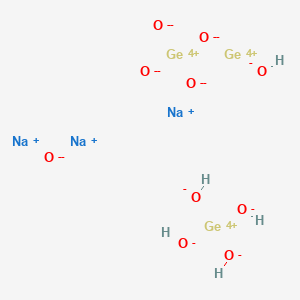
![[4-(1-benzoyl-3H-2-benzofuran-1-yl)-2-methylbutan-2-yl]-dimethylazanium;chloride](/img/structure/B13743845.png)
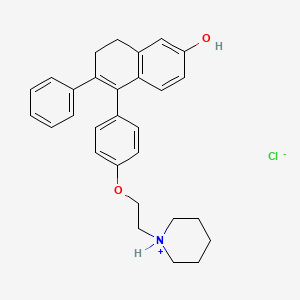
![1-N,3-N-bis[4-(4,5-dihydro-1H-imidazol-2-ylamino)phenyl]-5-methoxybenzene-1,3-dicarboxamide](/img/structure/B13743855.png)
